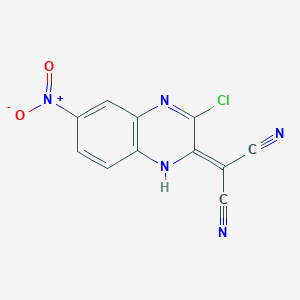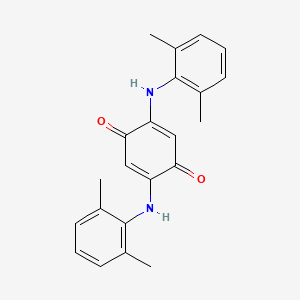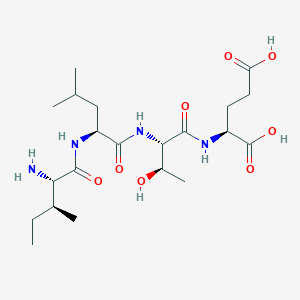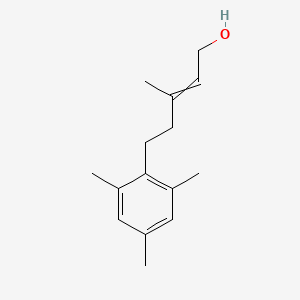
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- is an organic compound characterized by the presence of a phenol group substituted with a 4-ethenylcyclohexyl and a 4-methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- typically involves the alkylation of phenol with 4-ethenylcyclohexyl and methyl groups. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the alkylation process. The specific details of the synthetic route can vary, but common methods include Friedel-Crafts alkylation and other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
化学反应分析
Types of Reactions
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives.
科学研究应用
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The phenol group can participate in hydrogen bonding and other interactions, while the cyclohexyl and methyl groups can influence the compound’s overall conformation and binding affinity. The specific pathways and targets depend on the context of its application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Phenol, 4-ethyl-2-methyl-
- Phenol, 4-(4-ethylcyclohexyl)-2-methyl-
- Phenol, 4-(4-ethenylcyclohexyl)-3-methyl-
Uniqueness
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- is unique due to the specific positioning of the 4-ethenylcyclohexyl and 4-methyl groups on the phenol ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
574703-29-0 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC 名称 |
2-(4-ethenylcyclohexyl)-4-methylphenol |
InChI |
InChI=1S/C15H20O/c1-3-12-5-7-13(8-6-12)14-10-11(2)4-9-15(14)16/h3-4,9-10,12-13,16H,1,5-8H2,2H3 |
InChI 键 |
ADHZWFPPNTYPEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C2CCC(CC2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)

![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)
![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)

![(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B14213282.png)




![Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]-](/img/structure/B14213306.png)

![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)
